N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine
Description
N-[(E)-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a guanidine derivative featuring a substituted phenyl ring with methoxy (3-position) and isopropoxy (4-position) groups, connected via an (E)-configured methylideneamino linker to the guanidine moiety. Guanidine derivatives are renowned for their strong basicity, nucleophilic reactivity, and diverse biological activities, including enzyme inhibition and antimicrobial effects . The methoxy and isopropoxy substituents on the phenyl ring likely influence electronic properties (e.g., electron-donating effects) and steric bulk, which may modulate solubility, stability, and interactions with biological targets.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-15-16-12(13)14/h4-8H,1-3H3,(H4,13,14,16)/b15-7- |
InChI Key |
RRNQFMOGAHTMIK-CHHVJCJISA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N\N=C(N)N)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NN=C(N)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine typically involves the condensation of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with aminoguanidine under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Guanidine Derivatives
Key Observations :
- Halogen substituents (e.g., iodine, fluorine, chlorine) improve binding to hydrophobic pockets in proteins and may enhance bioavailability .
- Steric Considerations :
- The isopropoxy group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methoxy or fluorine), which may reduce enzymatic metabolism or hinder interactions with narrow binding sites .
Key Observations :
- The target compound’s methoxy and isopropoxy groups may confer selectivity toward enzymes or receptors sensitive to bulky, electron-rich ligands (e.g., kinases or G-protein-coupled receptors) .
- Compared to halogenated analogs (), the target compound’s lower electronegativity might reduce off-target interactions but also limit binding to certain targets requiring halogen bonds.
Biological Activity
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine, also known as a derivative of guanidine, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a propan-2-yloxy substituent on a phenyl ring. The biological activity of this compound is of particular interest due to its implications in various therapeutic areas, including antimicrobial and anticancer properties.
Molecular Formula
The molecular formula of this compound is .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 210.14887 | 148.3 |
| [M+Na]+ | 232.13081 | 159.2 |
| [M+NH4]+ | 227.17541 | 156.0 |
| [M+K]+ | 248.10475 | 154.1 |
| [M-H]- | 208.13431 | 150.3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing guanidine moieties can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that certain guanidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in HL-60 leukemia cells through mechanisms involving caspase activation and morphological changes indicative of programmed cell death .
Case Study: Apoptosis Induction
A study focusing on the cytotoxicity of related compounds revealed that they could effectively induce apoptosis in cancer cells at non-cytotoxic concentrations, suggesting a promising avenue for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and propan-2-yloxy groups may enhance antibacterial activity or reduce cytotoxicity while maintaining efficacy against target cells.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
